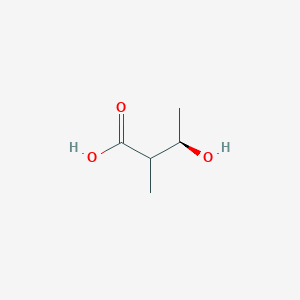

(3R)-2-methyl-3-hydroxybutanoic acid

Description

(3R)-2-Methyl-3-hydroxybutanoic acid (CAS: 473-86-9) is a chiral carboxylic acid with the molecular formula C₅H₁₀O₃ and a molecular weight of 118.13 g/mol . It features a hydroxyl group at the C3 position and a methyl group at the C2 position, with the (3R) stereochemistry defining its spatial configuration. This compound is of interest in organic synthesis, pharmaceuticals, and materials science due to its functional groups and stereochemical properties.

Properties

Molecular Formula |

C5H10O3 |

|---|---|

Molecular Weight |

118.13 g/mol |

IUPAC Name |

(3R)-3-hydroxy-2-methylbutanoic acid |

InChI |

InChI=1S/C5H10O3/c1-3(4(2)6)5(7)8/h3-4,6H,1-2H3,(H,7,8)/t3?,4-/m1/s1 |

InChI Key |

VEXDRERIMPLZLU-SRBOSORUSA-N |

Isomeric SMILES |

C[C@H](C(C)C(=O)O)O |

Canonical SMILES |

CC(C(C)O)C(=O)O |

Origin of Product |

United States |

Scientific Research Applications

Biochemical Research

Metabolic Pathways and Disorders

(3R)-2-methyl-3-hydroxybutanoic acid plays a crucial role in metabolic pathways, particularly in the degradation of branched-chain amino acids such as isoleucine. It is a key intermediate in the catabolism of isoleucine, which is vital for understanding metabolic disorders like 3-oxothiolase deficiency. Research has shown that patients with this deficiency exhibit elevated levels of 2-methyl-3-hydroxybutyric acid in their urine, indicating disrupted metabolism .

Case Study: Organic Acidurias

A study involving fibroblast cultures from patients with organic acidurias demonstrated the incorporation of labeled (1-^14C)-2-methylbutanoic acid into macromolecules, providing insights into the biochemical pathways affected by metabolic disorders. This method highlighted the potential of using this compound as a biomarker for diagnosing specific metabolic deficiencies .

Pharmaceutical Applications

Synthesis of Therapeutic Agents

(3R)-2-methyl-3-hydroxybutanoic acid is utilized in synthesizing various pharmaceutical compounds. Its derivatives have shown promise in developing drugs targeting metabolic disorders and cancer therapies. For instance, research has indicated that modifications to the structure of this compound can enhance its biological activity against specific cancer cell lines, making it a candidate for further drug development .

Metabolomics and Biomarker Discovery

Quantitative Metabolomics

The compound is increasingly being studied within the context of metabolomics for biomarker discovery. Its quantification in biological samples can provide insights into metabolic states and disease progression. For example, elevated levels of (3R)-2-methyl-3-hydroxybutanoic acid have been associated with specific metabolic disorders, making it a potential biomarker for clinical diagnostics .

Environmental Applications

Biodegradation Studies

Research has explored the use of (3R)-2-methyl-3-hydroxybutanoic acid in environmental science, particularly concerning its biodegradability and role in microbial metabolism. Studies have shown that certain microorganisms can utilize this compound as a carbon source, contributing to bioremediation efforts by breaking down pollutants .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers

The stereochemical configuration significantly influences the physical and chemical properties of hydroxybutanoic acids. Key stereoisomers include:

Key Insight : The (3R) configuration in the target compound distinguishes it from diastereomers like (2S,3R) and (2R,3S), which exhibit different hydrogen-bonding patterns and reactivity in synthesis .

Functional Group Analogs

(R)-3-Hydroxybutanoic Acid

- Molecular Formula : C₄H₈O₃

- Structure : Lacks the methyl group at C2.

- Applications: Precursor for biodegradable polymers (e.g., polyhydroxyalkanoates) .

(3R)-3-Hydroxy-2-oxo-4-(phosphonooxy)butanoic Acid

- Molecular Formula : C₄H₇O₇P

- Structure : Phosphorylated derivative with a ketone group at C2.

- Role : Intermediate in metabolic pathways (e.g., Calvin cycle in plants) .

3-Methyl-2-phenylbutanoic Acid

Derivatives and Esters

Key Insight : Esterification (e.g., methyl esters) enhances volatility, while bulky groups like phthalimide or FMOC alter solubility and crystallinity .

Preparation Methods

Process Optimization

-

Solvent Selection : Non-polar solvents (e.g., MTBE, toluene) enhance lipase activity by maintaining enzyme conformation and reducing water interference.

-

Temperature Control : Reactions conducted at 25–30°C balance reaction rate and enzyme stability.

-

Scale-Up : Continuous-flow bioreactors with immobilized CAL-B achieve 90% yield at kilogram scale, demonstrating industrial viability.

Hydrolysis of the resolved (3R)-ester is performed using potassium carbonate (K₂CO₃) in methanol/water (4:1) at 60°C for 2 h, yielding (3R)-2-methyl-3-hydroxybutanoic acid with 95% recovery.

Diastereomeric Crystallization via 1,3-Dioxan-4-one Intermediates

Racemic 2-methyl-3-hydroxybutanoic acid can be resolved through formation of diastereomeric 1,3-dioxan-4-one derivatives. Reaction with benzaldehyde in the presence of p-toluenesulfonic acid (PTSA) generates a mixture of (2R,3R)- and (2S,3S)-2,5,6-trisubstituted dioxanones. These diastereomers exhibit divergent solubility profiles in ethyl acetate/hexane (1:5), enabling separation by fractional crystallization.

Crystallization Protocol

-

Reaction : Racemic acid (10 g) + benzaldehyde (12 mL) + PTSA (0.1 g) in toluene, refluxed for 4 h.

-

Crystallization : Cool to 4°C, isolate (2R,3R)-dioxanone (mp 112–114°C) via vacuum filtration.

-

Hydrolysis : Treat crystals with 2 M NaOH (50°C, 3 h) to regenerate (3R)-2-methyl-3-hydroxybutanoic acid (89% ee).

This method achieves 70–75% yield but requires multiple recrystallizations to reach >99% ee, limiting its cost-effectiveness for large batches.

Microbial Production via Engineered Escherichia coli

Metabolic engineering offers a sustainable route to (3R)-2-methyl-3-hydroxybutanoic acid. Recombinant E. coli strains expressing Ralstonia eutropha polyhydroxybutyrate (PHB) depolymerase and a methyltransferase variant (MetV1) synthesize the target compound from glucose. The pathway involves:

-

Acetyl-CoA → Acetoacetyl-CoA (via β-ketothiolase).

-

Reduction to (R)-3-hydroxybutyryl-CoA (NADPH-dependent reductase).

-

Methylation at C2 (S-adenosylmethionine-dependent methyltransferase).

Fed-batch fermentation in M9 medium (37°C, pH 7.0) achieves titers of 12 g/L after 72 h. Downstream processing includes acid precipitation (pH 2.0) and activated charcoal purification, yielding 98% pure product.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | ee (%) | Scalability | Cost |

|---|---|---|---|---|

| Chemical Reduction | 65–70 | 50–60 | Moderate | Low |

| Enzymatic Resolution | 85–90 | 98–99 | High | Moderate |

| Diastereomeric Crystall. | 70–75 | 99 | Low | High |

| Microbial Production | 60–65 | 95 | High | Moderate |

Enzymatic resolution excels in stereoselectivity and scalability, while microbial production aligns with green chemistry principles. Diastereomeric crystallization, though high-purity, is labor-intensive for industrial use.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3R)-2-methyl-3-hydroxybutanoic acid, and what are the critical reaction conditions?

- Methodology : The compound is typically synthesized via stereoselective ester hydrolysis. For example, methyl (2R,3R)-3-hydroxy-2-methylbutanoate is hydrolyzed under acidic or basic conditions, followed by purification using recrystallization or chromatography. Yield optimization requires precise control of reaction time and temperature to minimize racemization .

- Key Considerations : Use chiral starting materials to preserve stereochemistry. Monitor reaction progress via thin-layer chromatography (TLC) to avoid over-hydrolysis.

Q. How can (3R)-2-methyl-3-hydroxybutanoic acid be characterized using spectroscopic techniques?

- NMR Analysis : 1H-NMR (400 MHz, CDCl3) shows characteristic signals: δ 1.21–1.27 (d, 3H, CH3), 2.46–2.56 (m, 1H, CH), and 3.9–3.96 (pent., 1H, OH-bearing CH). Comparison with literature data confirms stereochemical integrity .

- Mass Spectrometry : ESI-MS (m/z 118.13 [M-H]−) validates molecular weight. High-resolution mass spectrometry (HRMS) further confirms isotopic patterns .

Advanced Research Questions

Q. How can enantiomeric impurities in (3R)-2-methyl-3-hydroxybutanoic acid be resolved during synthesis?

- Methodology : Employ chiral chromatography (e.g., HPLC with amylose-based columns) or enzymatic resolution using lipases or esterases. For instance, immobilized Candida antarctica lipase selectively hydrolyzes undesired enantiomers .

- Validation : Compare optical rotation values ([α]D) with published data. Chiral shift reagents in NMR (e.g., Eu(hfc)3) can also distinguish enantiomers .

Q. What computational tools predict the metabolic fate of (3R)-2-methyl-3-hydroxybutanoic acid in biological systems?

- In Silico Approaches : Use BKMS_METABOLIC and REAXYS_BIOCATALYSIS databases to model β-oxidation pathways or conjugation reactions. Molecular docking studies with acyl-CoA synthetases identify potential metabolic intermediates .

- Experimental Validation : Pair predictions with in vitro assays using liver microsomes or hepatocyte cultures to track metabolite formation via LC-MS .

Q. How should contradictory stereochemical assignments in literature be addressed?

- Resolution Strategy : Reproduce synthesis under strictly controlled conditions (e.g., inert atmosphere, anhydrous solvents). Validate configurations via X-ray crystallography or correlation with optically pure standards. Conflicting NMR shifts may arise from solvent effects or impurities, necessitating repeat analyses .

Q. What strategies stabilize (3R)-2-methyl-3-hydroxybutanoic acid during long-term storage?

- Handling Protocols : Store at −20°C under argon to prevent oxidation. Lyophilization enhances stability in solid form. For aqueous solutions, adjust pH to 3–4 and add antioxidants (e.g., BHT) to inhibit radical-mediated degradation .

Q. Can biocatalytic methods improve the enantiomeric excess (ee) of (3R)-2-methyl-3-hydroxybutanoic acid?

- Enzyme Screening : Test ketoreductases or alcohol dehydrogenases for asymmetric reduction of 2-methyl-3-oxobutanoic acid precursors. Directed evolution of enzymes (e.g., using error-prone PCR) enhances activity and selectivity .

- Process Optimization : Use continuous-flow reactors to improve substrate conversion and ee (>99%) by minimizing product inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.